Benzodiazepine Receptor Binding Affinity: Direct Comparison with Diazepam
The target compound demonstrates measurable binding to the benzodiazepine site of the GABAA receptor, with an IC50 value available in the BindingDB database. Direct comparison with the reference benzodiazepine diazepam, tested in the same competition assay format, reveals the differentiation in binding potency. Data from the ChEMBL-annotated assay (CHEMBL650074) shows the compound's IC50 of 2.85E+8 nM, compared to diazepam's IC50 of 6.3E+3 nM in a similar radioligand binding assay [1][2].
| Evidence Dimension | Benzodiazepine receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.85E+8 nM (285 µM) |
| Comparator Or Baseline | Diazepam, IC50 = 6.3E+3 nM (6.3 µM) [2] |
| Quantified Difference | Approximately 45,000-fold lower potency compared to diazepam |
| Conditions | Radioligand competition binding assay using rat brain membrane preparations; [3H]flunitrazepam as radioligand |
Why This Matters
This quantitative binding data confirms the compound interacts with the benzodiazepine site but with significantly lower affinity than diazepam, defining its pharmacological profile and enabling selection for studies requiring a low-potency benzodiazepine site ligand or a scaffold for affinity optimization.
- [1] BindingDB. Assay CHEMBL_38119 (CHEMBL650074): IC50 data for compound N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide (BDBM50422184). View Source
- [2] ChEMBL Database. Diazepam bioactivity data: IC50 at rat benzodiazepine receptor, CHEMBL12. EMBL-EBI. View Source
